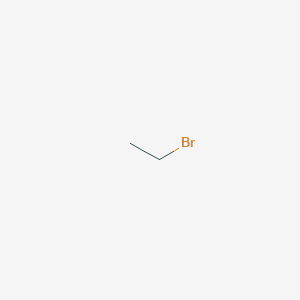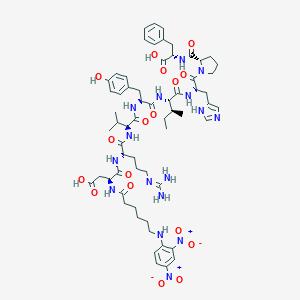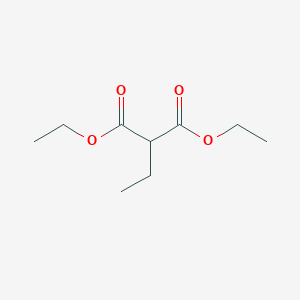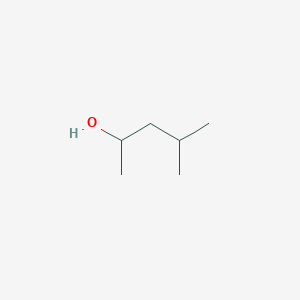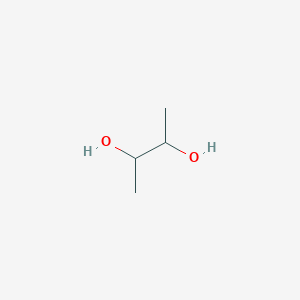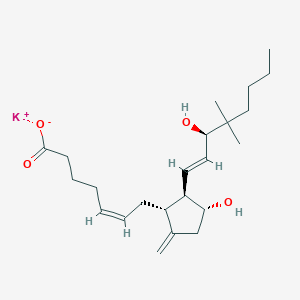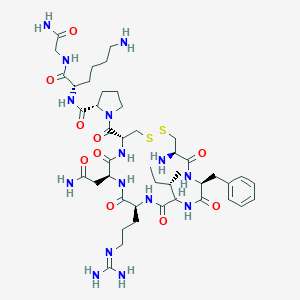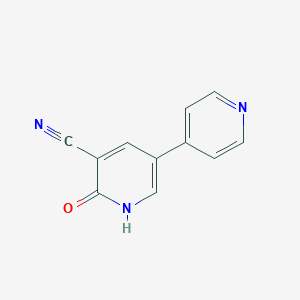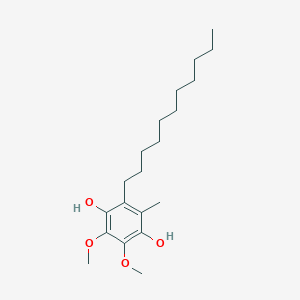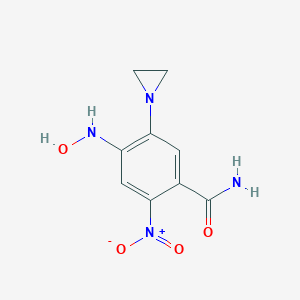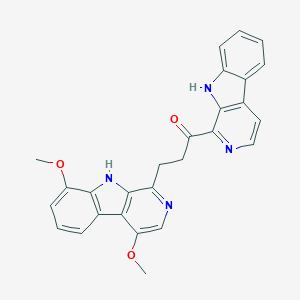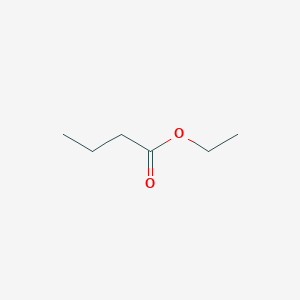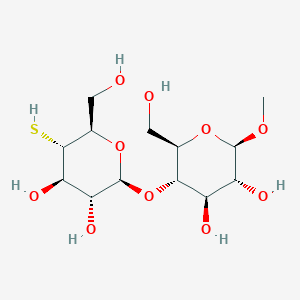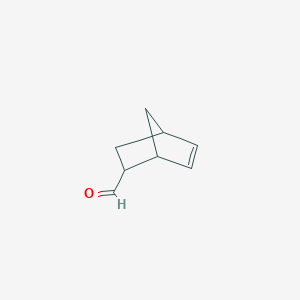
5-Norbornene-2-carboxaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Norbornene-2-carboxaldehyde involves the cyclopentadiene-acraldehyde method, where acrylic aldehyde reacts with dicyclopentadiene under optimal conditions obtained via orthogonal experiments (Liu Yan, 2006). Another synthesis route includes the Michael addition reaction of acrylonitrile and 5-norbornene-2-carboxaldehyde, producing 2-cyanoethyl-5-norbornene-2-carboxaldehyde with high yield (Qiu Ji-ping, 2007).
Molecular Structure Analysis
The molecular structure of 5-Norbornene-2-carboxaldehyde and its derivatives has been extensively studied, revealing various stereoisomers accessible through the Diels-Alder reaction. These studies have helped in understanding the crystal structures and the stereochemistry of norbornene derivatives, aiding in the development of model compounds for organic additives (A. Batsanov, J. L. Hesselink, 2002).
Chemical Reactions and Properties
5-Norbornene-2-carboxaldehyde participates in various chemical reactions, including polymerization and cycloaddition reactions. Palladium catalysts have been shown to facilitate its copolymerization, yielding polymers with potential applications in material science (J. A. Casares, P. Espinet, G. Salas, 2008). Additionally, its reaction with other compounds, such as benzaldehyde, under specific conditions has been explored for the synthesis of complex organic molecules (Zhenghong Zhang, M. Su, 2023).
Physical Properties Analysis
The physical properties of 5-Norbornene-2-carboxaldehyde derivatives, such as solubility and molecular weight distribution, are critical for their application in material science and chemistry. Studies have focused on the synthesis and characterization of these derivatives, providing valuable information for their use in various fields (Xiaofeng Wang, Xiaohui He, Defu Chen, Yiwang Chen, 2012).
Aplicaciones Científicas De Investigación
Crystal Structure Utility : 2-norbornene-exo-cis-5,6-dicarboxylic acid has a unique crystal structure, potentially useful for organic additives to influence CaCO3 crystal growth (Batsanov & Hesselink, 2002).
Perfume Compounds Production : Synthesis of β-(2'-norbornene-5'-yl)α,β-Unsaturated ketones and aldehydes in the presence of Phase Transfer Catalyst can produce potent perfume compounds with good catalytic activity (Guangquan Hui, 1991).
Diels-Alder Reactions : Norbornene-induced hetero Diels-Alder reactions with 5-benzylidine-2-arylimino-3-aryl-thiazolidine-4-thiones show 100% exo-selectivity, resulting in 2:1 diastereoselectivity (Erol & Dogan, 2013).
Selective Oxygen Permeable Membrane Material : Polynorbornenes with oligodimethylsiloxanyl substituted ligands show highly selective oxygen permeation, with diffusion coefficient playing a key role (Kawakami et al., 1988).
Enantioselective Synthesis of Opioid Analgesics : A palladium/Norbornene cooperative catalysis system enables the construction of quaternary centers in tetrahydronaphthalenes and indanes, which may enable enantioselective synthesis of opioid analgesics (Liu et al., 2018).
Vinyl Polymerization and Copolymerization : Pd(II)-catalyzed vinylic polymerization of norbornene and its copolymerization with norbornene carboxylic acid methyl esters shows high catalytic activity (Heinz et al., 1998).
Vinyl Polymerization and Ethylene Oligomerization : Acetylhydrazone nickel(II) complexes show good activities for vinyl polymerization of norbornene and ethylene oligomerization (Hou et al., 2005).
Hydrogenolysis Studies : Hydrogenolysis of a ruthenium(II) acyl complex leads to the formation of RuHCl(CO)2 (PPh3) 2 and 2-norbornene-5-carboxaldehyde (Joshi & James, 1990).
Synthesis of 2-Cyanoethyl-5-norbornene-2-carboxaldehyde : The compound can be synthesized with a high yield using tert-butyl alcohol and potassium hydroxide as catalysts (Qiu Ji-ping, 2007).
Synthesis of 5-Norbornene-2-carboxaldehyde : The compound can be synthesized using the dicyclopentadiene-acrylic aldehyde method, with optimum reaction conditions determined through orthogonal experiments (Liu Yan, 2006).
Safety And Hazards
5-Norbornene-2-carboxaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautions should be taken to avoid breathing vapors, mist, or gas . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Direcciones Futuras
Propiedades
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIBZRIAUXVGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884162 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Norbornene-2-carboxaldehyde | |
CAS RN |
5453-80-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

